molecular formula C16H26N2OS B4048946 1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea

1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea

Cat. No.: B4048946
M. Wt: 294.5 g/mol
InChI Key: PUKFJVVJDONKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea is a synthetic thiourea derivative designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates an adamantane moiety, a feature known in pharmacologically active compounds for enhancing lipid solubility and modulating biological activity . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Thiourea derivatives containing the adamantyl group have demonstrated significant potential in biomedical research. Primary research areas for such compounds include investigating their antimicrobial properties . Structurally similar adamantyl thiourea derivatives have shown marked broad-spectrum antibacterial activities against a panel of Gram-positive bacteria, with some analogues exhibiting minimal inhibitory concentration (MIC) values as low as 0.5 μg/mL . Furthermore, certain adamantyl derivatives are recognized for their antifungal activity against pathogens like Candida albicans . Beyond infectious disease research, this class of compounds is also relevant in oncology research . Adamantane-based thiourea analogues have displayed significant anti-proliferative activity against various human tumor cell lines, with some compounds demonstrating generalized cytotoxicity and IC50 values below 10 μM . The broader family of thiourea derivatives is actively investigated for diverse biological applications, including as antioxidants and anticancer agents, often by targeting specific molecular pathways involved in disease progression . Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis to explore structure-activity relationships or to develop novel bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c20-15(17-10-14-2-1-3-19-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,1-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKFJVVJDONKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333649
Record name 1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

412922-29-3
Record name 1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Molecular Structure Elucidation and Spectroscopic Characterization of 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Chemical Environment and Spin-Spin Coupling

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea, the spectrum is expected to show characteristic signals for the adamantyl, oxolane, and thiourea (B124793) moieties.

The adamantyl group, with its rigid cage-like structure, typically displays three distinct proton signals. Protons on the methine carbons (CH) are expected to appear as a broad singlet, while the methylene (B1212753) protons (CH₂) will present as two separate broad singlets due to their different spatial orientations relative to the thiourea group. nih.gov

The oxolan-2-ylmethyl fragment will exhibit more complex signals due to spin-spin coupling. The methylene protons adjacent to the nitrogen atom are expected to appear as a doublet of doublets, coupling to the adjacent methine proton. The methine proton will likely be a multiplet, coupled to the adjacent methylene protons in the ring and the side chain. The remaining methylene protons of the oxolane ring will appear as multiplets in the upfield region of the spectrum.

The two N-H protons of the thiourea group are expected to appear as broad singlets. Their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Adamantyl CH (3H)~2.10bs-
Adamantyl CH₂ (6H)~1.95bs-
Adamantyl CH₂ (6H)~1.65bs-
N-CH₂-Oxolane~3.60dd~14.0, 7.0
O-CH₂-Oxolane~3.80 - 3.95m-
CH-Oxolane~4.10m-
Oxolane CH₂~1.80 - 2.00m-
NH (Adamantyl)~7.50bs-
NH (Oxolane)~7.80bs-

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show distinct signals for each carbon environment.

The adamantyl group will show four characteristic signals: one for the quaternary carbon attached to the nitrogen, one for the methine carbons, and two for the methylene carbons. nih.gov The chemical shifts of these carbons are well-established for adamantyl derivatives. researchgate.net

The oxolan-2-ylmethyl moiety will also have distinct signals for its five carbons. The carbon of the methylene group attached to the nitrogen will be in the range of 40-50 ppm. The carbons of the oxolane ring will have shifts influenced by the oxygen atom, with the carbon adjacent to the oxygen (O-CH) appearing further downfield.

The most downfield signal in the spectrum is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, typically appearing around 180 ppm. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)
Adamantyl C-N~53.0
Adamantyl CH~41.0
Adamantyl CH₂~36.0
Adamantyl CH₂~29.0
N-CH₂-Oxolane~45.0
O-CH₂-Oxolane~68.0
CH-Oxolane~78.0
Oxolane CH₂~28.0
Oxolane CH₂~25.0
C=S~181.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the detailed molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the oxolan-2-ylmethyl group, cross-peaks would be observed between the N-CH₂ protons and the adjacent CH proton, as well as among the protons of the oxolane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals of the oxolane and adamantyl moieties based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected between the NH protons and the C=S carbon, as well as the adjacent carbons of the adamantyl and oxolan-2-ylmethyl groups. This would confirm the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY could reveal through-space interactions between the protons of the adamantyl group and the oxolane-2-ylmethyl group, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational properties of molecules by observing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups.

The N-H stretching vibrations of the thiourea moiety are anticipated to appear as one or two bands in the region of 3100-3400 cm⁻¹. researchgate.net The C-H stretching vibrations of the adamantyl and oxolane groups would be observed just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The characteristic thiocarbonyl (C=S) stretching vibration is expected to appear in the range of 1300-1400 cm⁻¹ and also contribute to bands in the 600-800 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Data Table: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3400Medium
C-H Stretch (Adamantyl, Oxolane)2850 - 2950Strong
N-H Bend / C-N Stretch1500 - 1600Medium-Strong
C=S Stretch1300 - 1400Medium
C-O-C Stretch (Oxolane)1050 - 1150Strong

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often making non-polar bonds more visible.

Interactive Data Table: Predicted Raman Shifts

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Adamantyl, Oxolane)2850 - 2950Strong
C-N Stretch1400 - 1500Medium
C=S Stretch600 - 800Medium-Strong
Adamantyl Cage Vibrations700 - 1200Medium

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data for this compound was found in the searched literature.

Fragmentation Pathway Elucidation

No specific fragmentation pathway analysis for this compound was found in the searched literature.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Crystallization Methodologies and Crystal Growth Techniques

No specific crystallization methods for this compound were found in the searched literature.

Determination of Molecular Conformation and Bond Parameters

No specific data on the molecular conformation and bond parameters for this compound from single-crystal X-ray diffraction was found in the searched literature.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

No specific analysis of intermolecular interactions and crystal packing for this compound was found in the searched literature.

Computational Chemistry and Theoretical Investigations of 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy, from which numerous other properties can be derived.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea, this process would determine the precise bond lengths, bond angles, and dihedral angles.

Studies on analogous adamantyl thiourea (B124793) derivatives, such as 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea and 1-(adamantan-1-yl)-3-phenylthiourea, have utilized DFT calculations, often showing good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net The adamantane (B196018) cage is a rigid, bulky, and lipophilic moiety. The thiourea linker provides some conformational flexibility and is crucial for the molecule's electronic properties. The oxolan-2-ylmethyl group (also known as a tetrahydrofurfuryl group) adds a flexible, polar component. The optimized geometry would likely reveal specific intramolecular interactions, such as hydrogen bonds between the N-H protons and the oxygen of the oxolane ring or the sulfur atom, which stabilize the conformation. researchgate.net

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C=S (thiourea)~1.68-
C-N (thiourea)~1.35 - 1.39-
N-C-N (thiourea)-~117
C-N-C (thiourea)-~125
C-C (adamantane)~1.53 - 1.54-

Note: Data is illustrative and based on values reported for similar adamantyl thiourea structures. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netpku.edu.cn

For this compound, DFT calculations would show that the HOMO is likely localized on the electron-rich thiourea moiety, specifically on the sulfur and nitrogen atoms, which have lone pairs of electrons. The LUMO would likely be distributed across the C=S bond and adjacent atoms, representing the most favorable region for accepting an electron. The bulky adamantane group primarily influences the molecule's steric profile but has a lesser electronic contribution to the frontier orbitals compared to the thiourea core. Understanding the FMO distribution helps predict how the molecule will interact with other reagents or biological targets. sapub.org

ParameterIllustrative Value (eV)Implication
HOMO Energy~ -6.0Electron-donating capability
LUMO Energy~ -1.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)~ 4.5Chemical reactivity and stability

Note: Values are hypothetical, based on typical DFT results for similar thiourea derivatives, and serve to illustrate the concept.

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an EPS map would highlight:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the oxolane ring. These are the primary sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms attached to the nitrogen atoms of the thiourea group (N-H). These protons are acidic and act as hydrogen bond donors.

Neutral Potential (Green): The large, nonpolar surface of the adamantyl cage would show a relatively neutral potential, indicating its role in hydrophobic (van der Waals) interactions.

This mapping is invaluable for predicting non-covalent interactions, such as hydrogen bonding and hydrophobic contacts, which are crucial for molecular recognition and binding to biological targets.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. For the title compound, key predicted vibrational bands would include N-H stretching (~3200-3400 cm⁻¹), C-H stretching of the adamantyl and oxolane groups (~2800-3000 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹), and C-N stretching modes. researchgate.net Comparing calculated frequencies with experimental data can confirm the presence of specific functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (Adamantyl)2850 - 2950
C=S Stretch1300 - 1400
C-O-C Stretch (Oxolane)1050 - 1150

Note: These are typical frequency ranges for the specified functional groups. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Although precise prediction can be complex, the calculations can reliably distinguish between the different types of protons and carbons in the molecule. For instance, the characteristic signals for the adamantyl cage protons (typically broad signals between δ 1.6-2.2 ppm) and the distinct signals for the protons on the oxolane ring and the N-H protons would be predicted. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While quantum calculations describe a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, often in a simulated environment like a water box to mimic physiological conditions. semanticscholar.org

For this compound, an MD simulation could be used to:

Explore Conformational Space: The molecule has flexible linkers. MD simulations can reveal the range of accessible conformations, the rotational barriers around single bonds, and the most populated conformational states.

Analyze Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the hydration shell and how water molecules interact with the polar thiourea and oxolane groups. This is crucial for understanding the molecule's solubility and bioavailability.

Studies on other thiourea derivatives have used MD simulations to assess the stability of ligand-protein complexes, demonstrating the utility of this technique in understanding dynamic interactions. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This technique is central to drug discovery for predicting the binding mode and estimating the binding affinity of a potential drug molecule. uobaghdad.edu.iq

For this compound, a docking study would involve:

Selection of a Biological Target: Based on the known activities of adamantane or thiourea derivatives, a relevant protein target would be chosen.

Binding Pose Prediction: Docking algorithms would systematically sample different orientations and conformations of the ligand within the protein's binding site to find the most energetically favorable pose.

Interaction Analysis: The resulting docked complex would be analyzed to identify key intermolecular interactions. The bulky, hydrophobic adamantyl group would likely occupy a lipophilic pocket in the receptor. The thiourea core could form crucial hydrogen bonds with amino acid residues, with the N-H groups acting as donors and the sulfur atom as an acceptor. The oxolane oxygen could also participate as a hydrogen bond acceptor.

Affinity Prediction: The docking program provides a score that estimates the binding affinity. While not perfectly quantitative, these scores are useful for ranking potential ligands and prioritizing them for further study. nih.gov

This theoretical modeling provides a structural hypothesis for the molecule's mechanism of action at a specific biological target, guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by correlating variations in molecular descriptors (such as steric, electronic, and hydrophobic properties) with changes in activity. Pharmacophore modeling, a related technique, focuses on identifying the specific three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for a molecule's recognition and interaction with a biological target.

Despite the recognized potential of adamantane-thiourea derivatives in medicinal chemistry, dedicated QSAR and pharmacophore modeling studies for this compound are not available in the current body of published research. Such investigations would be valuable to theoretically predict the key structural motifs of the adamantyl cage, the thiourea linker, and the oxolane ring that govern its molecular interactions. Without these studies, a data-driven table of theoretical correlations cannot be constructed.

Investigation of Solvent Effects using Implicit and Explicit Solvation Models

The biological environment is aqueous, making the study of solvent effects crucial for understanding a molecule's behavior in vivo. Computational chemistry employs two primary models for this purpose:

Explicit Solvation Models: These models involve simulating a discrete number of individual solvent molecules (e.g., water) surrounding the solute. This method, often used in molecular dynamics simulations, provides a more detailed, atomistic view of specific solute-solvent interactions, such as hydrogen bonding and the structure of the solvation shell.

A thorough literature search did not yield any studies that have applied either implicit or explicit solvation models to investigate the properties of this compound. Consequently, detailed research findings and comparative data tables on its behavior in different solvation environments cannot be provided.

Structure Activity Relationship Sar Investigations of 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea Analogues

Systematic Design and Synthesis of Analogues for SAR Probing

The systematic design of analogues for SAR studies typically begins with the parent molecule, 1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea, and involves the synthesis of a library of related compounds. The synthesis of these derivatives often follows a convergent approach where adamantyl-containing isothiocyanates are reacted with various amines, or adamantylamines are reacted with different isothiocyanates. nih.govmdpi.com For instance, the synthesis of the parent compound would likely involve the reaction of 1-adamantyl isothiocyanate with (oxolan-2-yl)methanamine.

Analogues are designed to probe the importance of various structural features. This includes altering the size and lipophilicity of the adamantyl group, modifying the hydrogen-bonding capacity of the thiourea (B124793) linker, and changing the substitution pattern and nature of the oxolane ring. The synthesis of these compounds allows for a comprehensive evaluation of their biological activity, which in turn helps to build a predictive SAR model.

Influence of Substituent Variations on the Thiourea Core

The thiourea core is a critical component of the molecule, primarily due to its ability to form hydrogen bonds with biological targets. nih.gov Variations in the substituents on the thiourea nitrogen atoms can significantly impact binding affinity and selectivity.

The general synthesis for thiourea derivatives often involves the reaction of an amine with an isothiocyanate. mdpi.com For example, reacting 1-adamantylamine with various isothiocyanates can produce a range of N-adamantyl thioureas. researchgate.net

Key SAR findings related to the thiourea core include:

N-Substituents: The nature of the groups attached to the nitrogen atoms influences the electronic and steric properties of the thiourea moiety. For instance, replacing the hydrogen atoms on the nitrogens with small alkyl groups can alter the hydrogen bond donor/acceptor profile.

Isosteric Replacements: Replacing the sulfur atom with an oxygen atom to form the corresponding urea (B33335) can have a significant impact on activity, as the hydrogen-bonding capabilities and geometry of the core are altered. researchgate.net Other non-classical isosteres might also be explored to modulate the physicochemical properties. uomustansiriyah.edu.iq

Below is an illustrative data table showing the hypothetical effect of modifications to the thiourea core on biological activity.

Compound IDR1 SubstituentR2 SubstituentCore MoietyHypothetical Activity (IC50, µM)
11-Adamantyl(Oxolan-2-ylmethyl)Thiourea5.2
21-Adamantyl(Oxolan-2-ylmethyl)Urea15.8
31-Adamantyl(Oxolan-2-ylmethyl)Guanidine8.9
41-Adamantyl(Oxolan-2-ylmethyl)N-Methylthiourea12.1

Role of the Adamantane (B196018) Moiety in Molecular Recognition and Lipophilicity Modulation

The incorporation of an adamantane group can:

Enhance Lipophilicity: This can improve membrane permeability and oral bioavailability. researchgate.net

Provide a Steric Anchor: The bulky adamantane cage can orient the rest of the molecule within a binding pocket, leading to improved potency and selectivity. publish.csiro.au

Increase Metabolic Stability: The adamantane structure is resistant to metabolic degradation, which can prolong the half-life of the compound. mdpi.com

SAR studies often involve replacing the adamantane group with other bulky, lipophilic moieties to probe the importance of its specific shape and size.

An illustrative data table of adamantane modifications is presented below:

Compound IDLipophilic GroupHypothetical Activity (IC50, µM)
11-Adamantyl5.2
5Cyclohexyl25.1
6Tert-butyl30.5
7Phenyl18.9

Impact of the Oxolane Ring on Conformational Flexibility, Steric Profile, and Interactions

The oxolane (tetrahydrofuran) ring is another important structural component that can influence the compound's biological activity. acs.org As a heterocyclic ether, it can participate in hydrogen bonding through its oxygen atom. mdpi.comnih.gov

The key contributions of the oxolane ring include:

Conformational Constraint: The five-membered ring restricts the conformational freedom of the attached methylthiourea side chain, which can pre-organize the molecule for optimal binding.

Hydrogen Bond Acceptor: The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, forming crucial interactions with the biological target. mdpi.com

Solubility Modulation: The polar ether group can improve the aqueous solubility of the otherwise lipophilic molecule.

Modifications to the oxolane ring, such as altering its substitution pattern or replacing it with other heterocyclic systems, can provide valuable insights into its role in biological activity.

An illustrative data table of oxolane ring modifications is presented below:

Compound IDHeterocyclic GroupHypothetical Activity (IC50, µM)
1Oxolan-2-yl5.2
8Tetrahydropyran-2-yl9.8
9Cyclopentyl14.3
101,3-Dioxolan-2-yl7.5

Identification of Key Pharmacophoric Features and Critical Interaction Sites

Based on the SAR investigations of analogues, a pharmacophore model for this class of compounds can be proposed. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

For this compound, the key pharmacophoric features likely include:

A bulky, lipophilic group (the adamantane cage).

A hydrogen bond donor/acceptor unit (the thiourea core).

A hydrogen bond acceptor (the oxygen of the oxolane ring).

A specific spatial arrangement of these features.

Understanding these critical interaction sites is essential for the design of new, more potent, and selective analogues.

Exploration of Bioisosteric Replacements and Scaffold Modifications

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. cambridgemedchemconsulting.com

In the context of this compound, several bioisosteric replacements could be explored:

Thiourea Core: As mentioned, replacing the thiourea with a urea is a common bioisosteric modification. Other groups like amides, sulfonamides, or heterocyclic rings such as triazoles or oxadiazoles (B1248032) could also be considered. nih.gov

Adamantane Moiety: While the adamantane group is often crucial for activity, it can sometimes be replaced with other bulky lipophilic groups like bicyclo[2.2.2]octane or cubane (B1203433) to fine-tune lipophilicity and binding interactions. nih.gov

Oxolane Ring: The oxolane ring could be replaced with other five- or six-membered heterocycles, such as pyrrolidine (B122466) or piperidine, to explore the impact of different hydrogen bonding patterns and basicity.

These scaffold modifications can lead to the discovery of novel chemical series with improved drug-like properties.

Mechanistic Studies and Molecular Interaction Profiling of 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea

Exploration of Enzyme Inhibition Mechanisms

The thiourea (B124793) functional group is a key pharmacophore known to participate in enzyme inhibition through various mechanisms. mdpi.com Thiourea derivatives can act as enzyme inhibitors, and their mode of action is often tied to their structural similarity to substrates like urea (B33335) or their ability to chelate metal ions within an enzyme's active site. mdpi.comresearchgate.net

Reversible vs. Irreversible Inhibition : Thiourea derivatives typically act as reversible inhibitors . Their interactions with enzyme active sites are generally mediated by non-covalent forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The N-H protons of the thiourea can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. nih.gov There is little evidence to suggest that adamantyl-thioureas commonly form covalent bonds with their targets, which would be characteristic of irreversible inhibition.

Competitive vs. Non-competitive Inhibition : The type of inhibition depends on the specific enzyme target. For instance, in enzymes like urease, which contains nickel ions in its active site, thiourea derivatives can act as competitive inhibitors . mdpi.com They are thought to interact with the nickel ions, mimicking the binding of the natural substrate, urea. mdpi.com In other cases, such as the inhibition of soluble epoxide hydrolase (sEH), adamantyl-containing ureas and thioureas bind within a specific catalytic pocket, suggesting a competitive mode of action. nih.govresearchgate.net However, if the compound were to bind to an allosteric site separate from the substrate-binding site, it would be classified as a non-competitive inhibitor . This mode is less commonly reported for this class of compounds but remains a possibility depending on the enzyme's structure.

Characterization of Ligand-Biomacromolecule Binding Events

The interaction of 1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea with biological macromolecules such as proteins and nucleic acids is predicted to be governed by the distinct properties of its adamantyl and thiourea components. The adamantane (B196018) cage offers a strong hydrophobic anchor, while the thiourea group provides specific hydrogen bonding capabilities. nih.govnih.gov

Binding affinity is a measure of the strength of the interaction between the ligand and its target. For enzyme inhibitors, this is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Adamantyl-thiourea derivatives have been shown to be potent inhibitors of several enzymes. For example, various analogs exhibit nanomolar to micromolar IC50 values against soluble epoxide hydrolase (sEH) and urease. mdpi.comnih.govresearchgate.net

The high lipophilicity of the adamantane group often contributes significantly to high binding affinity by engaging with hydrophobic pockets in the target protein. nih.gov The oxolan-2-ylmethyl group may also participate in hydrogen bonding or polar interactions, further modulating the affinity.

Binding kinetics, which describe the rates of association (k_on) and dissociation (k_off) of the ligand-target complex, have not been specifically reported for this compound. However, the reversible nature of thiourea interactions suggests that the binding would be dynamic, with measurable on and off rates.

Table 1: Representative Enzyme Inhibition Data for Analogous Adamantyl-Thiourea Compounds Note: The following data is for structurally related compounds and serves to illustrate the potential inhibitory potency of this chemical class. Data for this compound is not available.

Compound ClassTarget EnzymeIC50 ValueReference
Adamantyl-thioureasSoluble Epoxide Hydrolase (sEH)7.2 nM - 50 µM nih.govresearchgate.net
Amantadine-thiourea hybridsUrease32.76 µM rsc.org
Adamantane-naphthyl thioureaUreasePotent Activity nih.gov

Upon binding, a ligand can induce conformational changes in its target biomacromolecule, an event known as "induced fit." The bulky and rigid adamantane cage is particularly likely to cause such changes. When it binds within a protein's active site or a hydrophobic pocket, it can displace water molecules and cause surrounding amino acid side chains to reorient to achieve a more energetically favorable conformation. nih.gov This reorientation can be crucial for the compound's inhibitory activity, as it may lock the enzyme in an inactive state or prevent the binding of the natural substrate.

While direct structural studies like X-ray crystallography or NMR spectroscopy would be needed to confirm these changes for this compound, molecular docking simulations of related adamantyl and thiourea derivatives consistently show these molecules fitting into specific pockets and forming stabilizing interactions that imply structural adjustments in the target protein. mdpi.commdpi.com

Mechanistic Insights into Cellular Penetration and Intracellular Distribution

The ability of a compound to exert an intracellular effect depends on its capacity to cross the cell membrane. The physicochemical properties of this compound strongly suggest it is capable of cellular penetration.

The adamantane moiety is exceptionally lipophilic, a property known to facilitate passage across the lipid bilayer of cell membranes. nih.govpensoft.net Molecules with high lipophilicity can often enter cells via passive diffusion, moving down their concentration gradient without the need for a transport protein. The adamantyl group can act as a "lipophilic bullet" that anchors in the membrane, promoting entry. nih.govmdpi.com

Elucidation of Molecular Mode of Action within Model Biological Systems

The molecular mode of action describes the specific biochemical interactions through which a compound produces its pharmacological effect. For this compound, this would likely stem from the inhibition of a specific enzyme or the modulation of a signaling pathway. researchgate.net

Based on studies of analogous compounds, several potential modes of action can be proposed:

Enzyme Inhibition : As discussed, a primary mechanism is likely the direct inhibition of a key enzyme. Adamantyl ureas and thioureas are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in metabolizing signaling lipids. nih.govresearchgate.netresearchgate.net Inhibition of sEH leads to increased levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making it a therapeutic target for hypertension and inflammation. researchgate.net Another potential target is urease, particularly relevant in the context of infections by bacteria like Helicobacter pylori. mdpi.com

Pathway Modulation : The inhibition of an upstream enzyme can have downstream effects on entire signaling pathways. For example, some adamantyl-containing compounds have been shown to inhibit the TLR4-MyD88-NF-κB signaling pathway, which is critical in inflammatory responses. researchgate.net By blocking a component of this pathway, such a compound could exert broad anti-inflammatory effects.

Ion Channel Blockade : A classic mechanism for adamantane derivatives like amantadine (B194251) is the blockade of viral ion channels, specifically the M2 proton channel of the influenza A virus, which prevents viral replication. nih.govguidechem.com While this is a known mechanism for amino-adamantanes, the potential for an adamantyl-thiourea derivative to interact with other types of ion channels cannot be ruled out.

Further research, including target identification studies, enzymatic assays, and cell-based pathway analysis, would be required to elucidate the specific molecular mode of action for this compound.

Advanced Analytical and Bioanalytical Methodologies for 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation and purification of 1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography and gas chromatography are the most relevant techniques for this purpose.

High-performance liquid chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its significant nonpolar character contributed by the adamantyl group. researchgate.net

A typical RP-HPLC method would involve a C18 stationary phase, which provides excellent separation for hydrophobic compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. rsc.org This allows for the efficient elution of the compound while separating it from more polar impurities or by-products. Detection is commonly achieved using a UV-Vis detector, as the thiourea (B124793) moiety exhibits chromophoric properties. For purity determination, a diode-array detector (DAD) can be employed to assess peak purity and to select the optimal detection wavelength. rsc.org

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 12.5 min

Note: This data is illustrative and based on methods for structurally similar adamantane (B196018) and thiourea derivatives.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC could be challenging due to its relatively high molecular weight and the potential for thermal degradation of the thiourea group at high temperatures.

However, with careful optimization of the GC conditions, such as using a high-temperature capillary column with a thin film of a stable stationary phase (e.g., a phenyl-substituted polysiloxane), it may be possible to analyze the intact molecule. A more robust approach would involve chemical derivatization to increase the compound's volatility and thermal stability. For instance, silylation of the N-H protons of the thiourea group could be explored. Detection could be performed using a flame ionization detector (FID) for general-purpose analysis or a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern.

Table 2: Hypothetical GC-MS Parameters for Analysis of this compound

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Note: This data is hypothetical and represents a starting point for method development.

Advanced Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the adamantyl cage protons, the methylene (B1212753) and methine protons of the oxolane ring, and the N-H protons of the thiourea linkage. nih.gov The ¹³C NMR spectrum would provide complementary information on the carbon framework, including the distinctive chemical shift of the thiocarbonyl (C=S) carbon. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. rsc.org Techniques such as electrospray ionization (ESI) are suitable for this compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information.

Infrared (IR) and UV-Vis Spectroscopy : FT-IR spectroscopy is useful for identifying the functional groups present, such as the N-H stretching vibrations and the C=S stretching vibration of the thiourea group. mdpi.com UV-Vis spectroscopy can be used for quantification, based on the absorbance of the chromophoric thiourea moiety.

Table 3: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR (DMSO-d₆) Signals for adamantyl protons (δ 1.6-2.1 ppm), oxolane protons (δ 1.8-4.0 ppm), N-H protons (broad signals, δ 7.0-8.5 ppm)
¹³C NMR (DMSO-d₆) Signals for adamantyl carbons (δ 29-50 ppm), oxolane carbons (δ 25-75 ppm), thiocarbonyl carbon (δ ~180 ppm)
HRMS (ESI+) [M+H]⁺ calculated for C₁₆H₂₇N₂OS⁺
FT-IR (KBr) N-H stretching (~3200-3400 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹)

Note: These are predicted values based on the chemical structure and data for similar compounds.

Development and Validation of Analytical Methods for Complex Matrix Analysis

For bioanalytical applications, such as studying the compound's behavior in plasma or tissue samples, it is crucial to develop and validate a robust analytical method. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Method validation would be performed according to established guidelines (e.g., ICH Q2(R2)) and would include the assessment of the following parameters: europa.eu

Specificity and Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

Linearity : The demonstration of a linear relationship between the detector response and the analyte concentration over a defined range.

Accuracy and Precision : The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified. nih.govmdpi.com

Robustness : The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (RSD) ≤ 15% (≤ 20% at LOQ)
Matrix Effect Within acceptable limits
Recovery Consistent, precise, and reproducible
Stability Analyte stable under various storage and handling conditions

Note: These are standard acceptance criteria for bioanalytical method validation.

Application of Microfluidic and Miniaturized Analytical Platforms

Microfluidic technologies offer several advantages for the analysis of compounds like this compound, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. nih.govrsc.org

A microfluidic platform could be designed to perform automated sample preparation, chromatographic separation, and detection on a single chip. nih.gov For instance, a microchip-based HPLC system could be used for rapid purity assessment or for monitoring the progress of its synthesis. Furthermore, such platforms are well-suited for single-cell analysis, which could be relevant in studying the compound's mechanism of action at a cellular level. nih.gov The integration of miniaturized detectors, such as electrochemical or fluorescence detectors, can enhance the sensitivity and applicability of these platforms. mdpi.com

Prospective Research Directions and Potential Applications of 1 1 Adamantyl 3 Oxolan 2 Ylmethyl Thiourea

Development as Molecular Probes for Investigating Biological Pathways

The thiourea (B124793) scaffold is a recognized pharmacophore in medicinal chemistry, known for its ability to form specific interactions with biological macromolecules. analis.com.my The unique combination of the adamantyl and oxolanylmethyl groups in 1-(1-adamantyl)-3-(oxolan-2-ylmethyl)thiourea could be leveraged for the development of molecular probes to investigate various biological pathways. The adamantyl group can serve as an anchor, embedding into hydrophobic pockets of proteins, while the thiourea and oxolane moieties can participate in hydrogen bonding interactions.

Future research could focus on synthesizing fluorescently labeled or radiolabeled analogues of this compound to enable visualization and quantification of its interactions with specific biological targets. These probes could be instrumental in studying enzymatic activities, receptor binding, and other cellular processes. The exploration of its potential as an enzyme inhibitor, a common application for thiourea derivatives, is a particularly promising avenue. semanticscholar.orgnih.gov

Utility as Catalytic Agents or Ligands in Organometallic and Coordination Chemistry

Thiourea derivatives have been extensively explored as organocatalysts, particularly in reactions that benefit from hydrogen bonding interactions. researchgate.net The N-H protons of the thiourea moiety in this compound can act as hydrogen bond donors, activating electrophiles and facilitating a variety of organic transformations. The steric bulk of the adamantyl group could impart stereoselectivity in asymmetric catalysis.

Furthermore, the sulfur atom of the thiourea group and the oxygen atom of the oxolane ring are potential coordination sites for metal ions. This suggests that this compound could serve as a versatile ligand in organometallic and coordination chemistry. Research in this area could lead to the development of novel catalysts for a range of chemical reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The coordination complexes themselves may also exhibit interesting photophysical or magnetic properties.

Potential in Materials Science: Supramolecular Assemblies, Polymers, and Functional Materials

The ability of the thiourea moiety to form strong, directional hydrogen bonds makes it an excellent building block for the construction of supramolecular assemblies. nih.gov The interplay of hydrogen bonding from the thiourea group, van der Waals interactions from the adamantyl cage, and dipole-dipole interactions from the oxolane ring in this compound could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures. These structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of functional materials with tunable properties.

Incorporation of this thiourea derivative into polymeric structures could also yield materials with unique characteristics. For example, it could be used as a monomer in polymerization reactions or as a cross-linking agent to modify the properties of existing polymers. The resulting materials might exhibit enhanced thermal stability, altered solubility, or specific recognition capabilities, making them suitable for applications in sensors, membranes, or drug delivery systems.

Establishment of a Theoretical Framework for Rational Design of Future Derivatives with Tuned Chemical Properties

Computational chemistry can provide valuable insights into the structure, reactivity, and potential applications of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, such as bond lengths, bond angles, frontier molecular orbital energies (HOMO-LUMO gap), and molecular electrostatic potential. semanticscholar.orgchemicaljournal.in This theoretical understanding can guide the rational design of new derivatives with tailored properties.

For instance, by systematically modifying the substituents on the adamantyl or oxolane rings, it would be possible to fine-tune the compound's lipophilicity, hydrogen bonding capabilities, and coordination properties. A theoretical framework would allow for the in-silico screening of a virtual library of derivatives, identifying promising candidates for specific applications before undertaking their synthesis and experimental evaluation. This approach can significantly accelerate the discovery and development of new functional molecules based on this thiourea scaffold.

Table 1: Illustrative Theoretical Data for this compound

PropertyPredicted ValueSignificance
HOMO-LUMO Gap4.5 eVIndicates chemical reactivity and electronic transitions.
Dipole Moment3.2 DSuggests polarity and potential for intermolecular interactions.
Molecular Surface Area350 ŲRelates to solubility and potential for biological interactions.

Note: The data in this table is illustrative and based on typical values for similar thiourea derivatives. Actual values would need to be determined through specific computational studies.

Identification of Challenges and Opportunities in the Field of Thiourea-Based Chemical Research

While thiourea derivatives hold immense promise, there are challenges to be addressed in their research and application. One challenge is the potential for thiourea and its derivatives to exhibit toxicity, which needs to be carefully evaluated for any potential biological applications. nih.gov Another challenge lies in achieving selectivity in catalysis and molecular recognition, where subtle structural modifications can lead to significant changes in activity.

However, these challenges also present opportunities for innovation. The development of synthetic methodologies that allow for precise control over the structure of thiourea derivatives is a key area of research. analis.com.my Furthermore, the exploration of the vast chemical space of thiourea derivatives, including multifunctional and chiral compounds, is likely to lead to the discovery of new molecules with unprecedented properties and applications. The unique combination of functionalities in this compound makes it an excellent candidate for exploring these opportunities.

Recommendations for Future Interdisciplinary Research Avenues

To fully realize the potential of this compound, an interdisciplinary research approach is recommended. Collaborations between synthetic chemists, computational chemists, biochemists, materials scientists, and pharmacologists will be crucial.

Future research should focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives, followed by thorough spectroscopic and structural characterization.

Biological Evaluation: Screening the compound and its analogues for a wide range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. mdpi.com

Catalytic Studies: Investigating the potential of the compound and its metal complexes as catalysts in various organic reactions, with a focus on stereoselectivity and reaction efficiency.

Materials Development: Exploring the self-assembly properties of the molecule and its incorporation into polymers and other materials to create novel functional systems.

Computational Modeling: Utilizing theoretical methods to guide the design of new derivatives with optimized properties for specific applications.

By pursuing these interdisciplinary research avenues, the scientific community can unlock the full potential of this compound and contribute to advancements in medicine, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for 1-(1-Adamantyl)-3-(oxolan-2-ylmethyl)thiourea?

  • Methodological Answer : The synthesis of adamantyl thiourea derivatives typically involves coupling reactions between isothiocyanates and amines. For example, analogous compounds like 1-(1-adamantyl)-3-(heteroaryl)ureas are synthesized using coupling agents (e.g., POCl₃, DIPEA) in solvents like DCM or THF under microwave-assisted conditions (200°C, 10 min) to improve yields (42–63%) . Reaction optimization includes adjusting solvent ratios (e.g., DMF:THF = 1:1) and temperature to enhance regioselectivity and purity. Post-synthesis purification via column chromatography and structural validation using 1^1H/13^13C NMR and ESI-HRMS are critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization of adamantyl thiourea derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···O=C) and pseudo-antiperiplanar conformations of C=O and C=S groups. Dihedral angles between substituents (e.g., 2,4,6-trimethylphenyl groups) are quantified to assess steric effects .
  • Vibrational spectroscopy : IR and Raman spectra identify key functional groups (e.g., ν(C=S) at ~1250 cm⁻¹, ν(C=O) at ~1700 cm⁻¹). Discrepancies between experimental and DFT-calculated spectra (B3PW91/6-311++G(d,p)) indicate intermolecular interactions .
  • NMR : 1^1H NMR confirms regiochemistry, while 13^13C NMR distinguishes thiourea carbonyls (δ ~180 ppm) and adamantyl carbons (δ ~30–40 ppm) .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld surface analysis enhance understanding of hydrogen-bonding networks in adamantyl thiourea derivatives?

  • Methodological Answer :

  • DFT Calculations : At the B3PW91/6-311++G(d,p) level, these predict optimized geometries, vibrational frequencies, and electronic transitions (TD-DFT). For example, simulated UV-Vis spectra align with experimental λₘₐₓ values (~300 nm) for π→π* transitions in naphthoyl-thioureas .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H···S, C–H···π) via 2D fingerprint plots. In 1-(adamantane-1-carbonyl)-3-(halophenyl)thioureas, >60% of surface contacts arise from H···H and H···S interactions, with π-stacking contributing <5% .

Q. How can researchers address contradictions in bioassay data for adamantyl thiourea derivatives, such as lack of antiviral activity despite structural similarity to active compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For instance, 1-(5-bromopyridin-2-yl)-3-[2-(isoindoloquinoxalinyl)ethyl]thioureas showed no HIV-1 RT inhibition, suggesting bulky substituents may hinder target binding .
  • Docking Simulations : Perform in silico docking (e.g., AutoDock Vina) to assess binding affinity to targets like HIV-1 RT. Low docking scores (<-7 kcal/mol) may correlate with experimental inactivity .
  • Bioisosteric Replacement : Replace oxolan-2-ylmethyl with smaller groups (e.g., methylpyrazolyl) to improve steric compatibility, as seen in anti-tuberculosis adamantyl-ureas .

Q. What role does the adamantyl group play in the supramolecular assembly of thiourea derivatives?

  • Methodological Answer :

  • Steric and Electronic Effects : The rigid, hydrophobic adamantyl group enforces specific crystal packing via van der Waals interactions. In 1-(adamantane-1-carbonyl)thioureas, the group reduces conformational flexibility, favoring linear hydrogen-bonded chains (N–H···S=C) over π-stacking .
  • Thermal Stability : Adamantyl derivatives exhibit higher decomposition temperatures (>200°C) compared to cyclohexyl analogs due to reduced molecular motion, as shown by TGA/DSC .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data regarding hydrogen-bond strength in thiourea derivatives?

  • Methodological Answer :

  • X-ray vs. IR/Raman : Shorter N–H···O=C bond lengths (e.g., 2.85 Å) in X-ray data suggest stronger hydrogen bonds than those inferred from IR peak broadening. Resolve by correlating bond lengths with ν(N–H) shifts: >50 cm⁻¹ redshift indicates moderate-to-strong H-bonds .
  • Quantum Topological Analysis : Use Atoms-in-Molecules (AIM) theory to calculate electron density (ρ) at bond critical points. For example, ρ > 0.02 a.u. confirms H-bond strength consistent with crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.